(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol: is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol typically involves multiple steps, starting with the preparation of the core furan and phenyl components. One common synthetic route includes the reaction of 4-methoxy-2-methylphenol with 5-methylfuran-2-carbonyl chloride under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of derivatives with different functional groups.
Scientific Research Applications
(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
(4-Methoxy-2-methylphenyl)(5-methylfuran-2-yl)methanol: can be compared to other similar compounds, such as:
(4-Methylfuran-2-yl)methanol: Similar structure but lacks the methoxy group.
(5-Methylfuran-2-yl)methanol: Similar structure but lacks the methoxy group and the methyl group on the phenyl ring.
(4-Methoxyphenyl)(5-methylfuran-2-yl)methanol: Similar structure but lacks the methyl group on the phenyl ring.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-8-11(16-3)5-6-12(9)14(15)13-7-4-10(2)17-13/h4-8,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGJUHPJNMBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.